Enhanced Lipophilicity Over Benzophenone Analogs
The presence of both fluorine and trifluoromethyl substituents significantly increases the lipophilicity of 4-fluoro-4'-(trifluoromethyl)benzophenone relative to unsubstituted benzophenone and mono-fluorinated analogs. This property is critical for membrane permeability in drug discovery applications [1]. The predicted LogP value for the target compound is approximately 4.2–4.4 [2], compared to unsubstituted benzophenone (LogP ≈ 3.2) and 4-fluorobenzophenone (LogP ≈ 3.5) [3]. This increase of approximately 0.7–1.2 LogP units translates to roughly a 5- to 15-fold increase in lipophilicity, which can substantially affect pharmacokinetic properties of derived drug candidates [4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.2 (predicted) to 4.37 (ACD/LogP) |
| Comparator Or Baseline | Benzophenone (unsubstituted): LogP ≈ 3.2; 4-Fluorobenzophenone: LogP ≈ 3.5 |
| Quantified Difference | Δ LogP = +0.7 to +1.2 vs. unsubstituted benzophenone; +0.7 to +0.9 vs. 4-fluorobenzophenone |
| Conditions | Predicted values from ACD/Labs Percepta Platform and EPISuite |
Why This Matters
Higher LogP correlates with improved membrane permeability and blood-brain barrier penetration, making this compound a preferred starting material for CNS-targeted drug discovery programs.
- [1] ChemSpider. (n.d.). 4-fluoro-4'-(trifluoromethyl)benzophenone (CSID:77106). Retrieved from https://legacy.chemspider.com/Chemical-Structure.77106.html View Source
- [2] Molaid. (n.d.). 4-氟-4'-(三氟甲基)二苯甲酮 | 16574-52-0. Retrieved from https://www.molaid.com/MS_199458 View Source
- [3] PubChem. (n.d.). 4-Fluorobenzophenone (CID 68120). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/68120 View Source
- [4] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
